N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H13N5O2S/c17-14-13 (15-18-9-4-1-2-5-10 (9)19-15)11 (22)8-21 (14)20-16 (23)12-6-3-7-24-12/h1-8,22H,17H2, (H,18,19) (H,20,23) .Physical and Chemical Properties Analysis
The compound has a melting point of 270-271 . It is a solid compound .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compounds Development
Heterocyclic Synthesis with Thiophene-2-Carboxamide : The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives demonstrated potential in developing new antibiotic and antibacterial drugs. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Development of Novel Optical Materials : A study on 2,5-di(2-thienyl)pyrrole compounds revealed novel optical properties of its conducting polymer, indicating potential applications in materials science. The study highlighted the synthesis of a new type of thiophene derivative, which exhibited improved stability and optical properties compared to other SNS derivatives (Soyleyici et al., 2013).
Biological Activity and Drug Development
Antimicrobial and Antitumor Agents : Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives demonstrated potent antimicrobial and antitumor activities. These compounds were synthesized through a series of steps and evaluated against various human tumor cell lines, showing higher activity than standard drugs in some cases (Hafez et al., 2017).
Anti-Inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-2 selectively and showed promising analgesic and anti-inflammatory effects in evaluated models (Abu‐Hashem et al., 2020).
Advanced Functionalization and Derivative Synthesis
- Functionalization of Thiophene Derivatives : Research on the dearomatising cyclisation of thiophene-3-carboxamides indicated potential pathways for synthesizing pyrrolinones, azepinones, or partially saturated azepinothiophenes. These transformations could open new avenues for developing compounds with unique structural and functional properties (Clayden et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antibacterial properties . They might target bacterial enzymes or proteins that are essential for bacterial growth and survival.
Mode of Action
These compounds might interact with their targets by forming hydrogen bonds or other types of chemical interactions, leading to the inhibition of the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For antibacterial compounds, they might interfere with the synthesis of bacterial cell walls, protein synthesis, or other essential biochemical pathways in bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Compounds with similar structures have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For antibacterial compounds, the result might be the death of bacterial cells or the inhibition of their growth .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-14-13(15-18-9-4-1-2-5-10(9)19-15)11(22)8-21(14)20-16(23)12-6-3-7-24-12/h1-7,17,22H,8H2,(H,18,19)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXEBQTYXNMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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